molecular formula C12H18ClF2NO B2369291 2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one CAS No. 2411248-81-0

2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one

Cat. No. B2369291
CAS RN: 2411248-81-0
M. Wt: 265.73
InChI Key: KZVKVPQBTKIZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one, also known as DFP-18, is a synthetic compound that belongs to the class of designer drugs known as cathinones. It is a potent psychoactive substance that has been used for scientific research purposes.

Mechanism of Action

2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one acts as a potent reuptake inhibitor of dopamine and norepinephrine. This leads to increased levels of these neurotransmitters in the brain, which can result in increased alertness, focus, and euphoria. The exact mechanism of action of 2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one is not fully understood, but it is believed to act by blocking the transporters that are responsible for removing dopamine and norepinephrine from the synaptic cleft.
Biochemical and Physiological Effects:
2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to decreased blood flow to certain parts of the body. In addition, it has been found to increase levels of the stress hormone cortisol.

Advantages and Limitations for Lab Experiments

2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one has several advantages for use in lab experiments. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, which makes it useful for studying the effects of these neurotransmitters on the brain. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also limitations to its use. Its potency and potential for abuse make it a controlled substance, which can make it difficult to obtain for research purposes. In addition, its effects on the brain can be unpredictable and potentially dangerous, which can make it difficult to use in certain types of experiments.

Future Directions

There are several future directions for research on 2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one. One area of interest is its potential use as a treatment for depression and ADHD. Further studies are needed to determine its efficacy and safety for these indications. Another area of interest is its effects on the brain and how it can be used to study the role of dopamine and norepinephrine in various neurological disorders. Additionally, more research is needed to understand its potential for abuse and addiction, as well as its long-term effects on the brain and body.

Synthesis Methods

The synthesis of 2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one involves a multistep process that starts with the reaction of 4,4-difluorocyclohexanone with 2-aminobutyric acid to form 2-(4,4-difluorocyclohexyl)azetidine-1-carboxylic acid. This intermediate is then converted to the final product, 2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one, by reacting it with thionyl chloride and 2-chloropropan-1-one.

Scientific Research Applications

2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine and norepinephrine reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. This mechanism of action has been linked to its potential use as a treatment for depression and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

2-chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClF2NO/c1-8(13)11(17)16-7-4-10(16)9-2-5-12(14,15)6-3-9/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVKVPQBTKIZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC1C2CCC(CC2)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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